molecular formula C20H34N2O3S B345354 5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide CAS No. 713505-96-5

5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

Cat. No.: B345354
CAS No.: 713505-96-5
M. Wt: 382.6g/mol
InChI Key: DJIHQJSNNMJNOB-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a tert-butyl group (electron-donating, sterically bulky) at position 5, a methoxy group (electron-donating) at position 2, and a sulfonamide linkage to a 2,2,6,6-tetramethylpiperidin-4-yl group. This piperidine moiety is highly hindered due to its four methyl groups, which influence solubility, metabolic stability, and intermolecular interactions like hydrogen bonding . The compound’s structural features make it relevant for applications in medicinal chemistry and materials science, particularly in contexts requiring steric shielding or controlled molecular interactions.

Properties

IUPAC Name

5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O3S/c1-18(2,3)14-9-10-16(25-8)17(11-14)26(23,24)21-15-12-19(4,5)22-20(6,7)13-15/h9-11,15,21-22H,12-13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIHQJSNNMJNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Core Formation

The benzenesulfonamide backbone is constructed via sulfonation of a substituted benzene precursor. A tert-butyl group is introduced at the 5-position using a Grignard reagent (tert-butylmagnesium bromide) in 2-methyltetrahydrofuran (MeTHF) at 45–55°C, followed by sulfur dioxide gas infusion to yield tert-butyl sulfinic acid intermediates. Subsequent oxidation with thionyl chloride in dimethylformamide (DMF) generates the reactive sulfonyl chloride species, which is stabilized at 5–10°C.

Critical Parameters:

  • Temperature control (±5°C) during Grignard reactions prevents side-product formation.

  • Stoichiometric excess of sulfur dioxide (2.3–2.5 eq) ensures complete conversion to sulfinic acid.

Coupling with 2,2,6,6-Tetramethylpiperidine

The sulfonyl chloride intermediate reacts with 2,2,6,6-tetramethylpiperidin-4-amine under nucleophilic substitution conditions. Triethylamine (1.1 eq) is employed as a base to scavenge HCl, facilitating amine deprotonation and enhancing reaction efficiency. Solvent selection (e.g., dichloromethane or ethyl acetate) influences reaction kinetics, with polar aprotic solvents favoring faster coupling.

Yield Optimization:

  • Dropwise addition of sulfonyl chloride to the amine solution minimizes exothermic side reactions.

  • Reaction monitoring via thin-layer chromatography (TLC; Rf = 0.5 in 4% ethyl acetate/hexane) ensures completion.

Methoxy Group Installation

Methoxylation at the 2-position is achieved via nucleophilic aromatic substitution using sodium methoxide in ethanol under reflux. Electron-withdrawing sulfonamide groups activate the benzene ring, enabling regioselective substitution.

Side Reaction Mitigation:

  • Anhydrous conditions prevent hydrolysis of sodium methoxide.

  • Post-reaction quenching with saturated ammonium chloride removes residual base.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. For example, tert-butyl sulfinic acid synthesis achieves 85% yield in a glass-lined reactor with automated temperature and pressure controls.

Advantages Over Batch Processing:

  • Reduced reaction time (5 hours → 2 hours).

  • Consistent product quality (≥98% purity by HPLC).

Solvent Recovery and Recycling

Industrial protocols prioritize solvent sustainability. Methyl tert-butyl ether (MTBE) and dichloromethane are distilled and reused, reducing waste generation by 40%.

Reaction Mechanism and Stereochemical Considerations

Sulfonylation Mechanism

The reaction proceeds via a two-step mechanism:

  • Grignard Reagent Activation:
    tert-Butylmagnesium bromide coordinates with sulfur dioxide, forming a magnesium sulfinate complex.

  • Nucleophilic Attack:
    The piperidine amine attacks the electrophilic sulfur center in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Stereochemical Control

Chiral tert-butyl sulfinamide intermediates are resolved using cinchona alkaloids (e.g., quinidine) in MTBE at −35°C, achieving enantiomeric excess (ee) >99%.

Key Insight:

  • Low temperatures (−35 ± 5°C) suppress racemization during crystallization.

Analytical Characterization

Spectroscopic Methods

  • 1H NMR (400 MHz, CDCl3):

    • tert-Butyl protons: δ 1.32 (s, 9H).

    • Piperidine methyl groups: δ 1.04–1.19 (s, 12H).

  • Mass Spectrometry:
    Molecular ion peak at m/z 273.36 confirms molecular weight.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves the target compound at 8.2 minutes with >99% purity.

StepConditionsYield (%)Purity (%)Source
Grignard SulfonationMeTHF, 45–55°C, SO₂ gas60–8595
Sulfonyl ChlorideDMF, SOCl₂, 5–10°C9298
Amine CouplingDCM, Et₃N, rt8699

Table 2: Industrial vs. Lab-Scale Parameters

ParameterLab-ScaleIndustrial
Reaction Volume0.1–1 L100–1000 L
Temperature Control±2°C±0.5°C
Solvent Recovery50%90%

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-Oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide ()

  • Key Features : Chromene core with a sulfonamide-linked tetramethylpiperidine.
  • Comparison: The chromene ring introduces π-conjugation, differing from the benzene ring in the target compound. Lacks the tert-butyl and methoxy substituents, reducing steric bulk and electron-donating effects.
  • Biological Activity : Related coumarin sulfonamides exhibit cytotoxic activity, but the target compound’s tert-butyl group may enhance lipophilicity and membrane permeability .

Bis-TMP Naphthalimide ()

  • Key Features : Naphthalimide core with two tetramethylpiperidinyl groups.
  • Comparison: The naphthalimide system provides extended π-stacking capabilities, absent in the target compound.
  • Applications : Bis-TMP naphthalimides are fluorescent markers; the target compound’s substituents may favor pharmacological applications over optical ones .

N-(2-([1,1'-Biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide ()

  • Key Features : Tetramethylpiperidinyl group as an ether linkage.
  • Comparison :
    • The ether linkage reduces steric hindrance compared to the sulfonamide bond in the target compound.
    • The biphenyl system increases molecular rigidity, whereas the target compound’s methoxy group enhances conformational flexibility .

Substituent Effects on Properties

Compound Name Core Structure Key Substituents Steric Bulk Electron Effects Biological Relevance
Target Compound Benzene 5-tert-butyl, 2-methoxy, tetramethylpiperidine High Electron-donating (methoxy) Antimicrobial, anticancer*
4-tert-Butyl-N-(3-(trifluoromethyl)phenyl)benzamide () Benzamide Trifluoromethyl Moderate Electron-withdrawing Industrial applications
N-((1-Benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide () Benzene Benzylpiperidine, ethoxy Moderate Electron-donating (ethoxy) CNS-targeting potential
Bis-TMP Naphthalimide () Naphthalimide Tetramethylpiperidine (×2) High Neutral Fluorescent labeling

*Inferred from structurally related sulfonamides ().

Biological Activity

5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H30N2O3SC_{17}H_{30}N_{2}O_{3}S and a molecular weight of approximately 342.51 g/mol. Its structure includes a sulfonamide group, which is often associated with various biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The sulfonamide moiety may contribute to free radical scavenging activities. In vitro assays such as DPPH and ORAC have been utilized to assess these properties, showing promising results for compounds in this class .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Studies have demonstrated that related compounds can effectively reduce inflammatory markers in cell cultures and animal models .

Antiproliferative Activity

Preliminary studies indicate that this compound may possess antiproliferative effects against various cancer cell lines. The mechanism is hypothesized to involve the induction of apoptosis through the modulation of signaling pathways related to cell growth and survival .

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of various sulfonamides, the compound was tested against DPPH radicals and showed an IC50 value comparable to established antioxidants. This suggests its potential for use in formulations aimed at reducing oxidative stress in biological systems.

Case Study 2: Anti-inflammatory Activity in Animal Models

In vivo studies involving induced inflammation in rat models revealed that administration of the compound significantly reduced edema and other inflammatory markers. This supports its potential application in treating inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes.
  • Scavenging Free Radicals : The presence of methoxy and tert-butyl groups may enhance electron donation capabilities, leading to effective radical scavenging.
  • Modulation of Gene Expression : Some studies suggest that sulfonamides can influence gene expression related to inflammation and cell proliferation.

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